molecular formula C21H26N2O2 B6071299 2,3,4,6,7,8,9,9a-octahydro-1H-quinolizin-1-ylmethyl N-naphthalen-1-ylcarbamate

2,3,4,6,7,8,9,9a-octahydro-1H-quinolizin-1-ylmethyl N-naphthalen-1-ylcarbamate

Cat. No.: B6071299
M. Wt: 338.4 g/mol
InChI Key: UJVSSKXGVRAIHG-UHFFFAOYSA-N
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Description

2,3,4,6,7,8,9,9a-octahydro-1H-quinolizin-1-ylmethyl N-naphthalen-1-ylcarbamate is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a quinolizidine core structure, which is a bicyclic amine, and a naphthyl carbamate moiety, making it a unique molecule with interesting chemical properties.

Properties

IUPAC Name

2,3,4,6,7,8,9,9a-octahydro-1H-quinolizin-1-ylmethyl N-naphthalen-1-ylcarbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O2/c24-21(22-19-11-5-8-16-7-1-2-10-18(16)19)25-15-17-9-6-14-23-13-4-3-12-20(17)23/h1-2,5,7-8,10-11,17,20H,3-4,6,9,12-15H2,(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJVSSKXGVRAIHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN2CCCC(C2C1)COC(=O)NC3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,4,6,7,8,9,9a-octahydro-1H-quinolizin-1-ylmethyl N-naphthalen-1-ylcarbamate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Quinolizidine Core: The quinolizidine core can be synthesized through a cyclization reaction of appropriate precursors under acidic or basic conditions.

    Introduction of the Naphthyl Carbamate Moiety: The naphthyl carbamate group can be introduced through a carbamation reaction, where the quinolizidine core is reacted with naphthyl isocyanate in the presence of a suitable catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include:

    Use of Catalysts: Employing catalysts to enhance the reaction rate and selectivity.

    Temperature and Pressure Control: Maintaining optimal temperature and pressure conditions to favor the desired reaction pathway.

    Purification Techniques: Utilizing techniques such as recrystallization, chromatography, and distillation to purify the final product.

Chemical Reactions Analysis

Types of Reactions

2,3,4,6,7,8,9,9a-octahydro-1H-quinolizin-1-ylmethyl N-naphthalen-1-ylcarbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the carbamate moiety, where nucleophiles replace the naphthyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of quinolizidine derivatives with oxidized functional groups.

    Reduction: Formation of reduced quinolizidine derivatives.

    Substitution: Formation of substituted carbamate derivatives.

Scientific Research Applications

2,3,4,6,7,8,9,9a-octahydro-1H-quinolizin-1-ylmethyl N-naphthalen-1-ylcarbamate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,3,4,6,7,8,9,9a-octahydro-1H-quinolizin-1-ylmethyl N-naphthalen-1-ylcarbamate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating enzymes involved in various biochemical pathways.

    Interacting with Receptors: Modulating receptor activity to influence cellular signaling.

    Altering Gene Expression: Affecting the expression of genes related to its biological activity.

Comparison with Similar Compounds

Similar Compounds

    Quinolizidine Derivatives: Compounds with a similar quinolizidine core structure.

    Naphthyl Carbamates: Compounds with a naphthyl carbamate moiety.

Uniqueness

2,3,4,6,7,8,9,9a-octahydro-1H-quinolizin-1-ylmethyl N-naphthalen-1-ylcarbamate is unique due to its combination of a quinolizidine core and a naphthyl carbamate moiety, which imparts distinct chemical and biological properties

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